Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Boc group. This is followed by the introduction of the phenylethylamine moiety through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The phenylethylamine moiety can interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative used in organic synthesis.
Uniqueness
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H30N2O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-[[(1R)-1-phenylethyl]amino]piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3/t14-,16?,17?/m1/s1 |
InChI Key |
IKGOFYNRXGSYMA-ODIFPOPNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.